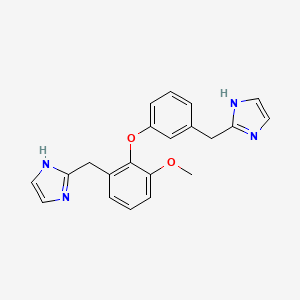
tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its tert-butyl group, dihydroxypropoxy group, and phosphoryl group, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of tert-butyl carbamate with a phosphorylating agent in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions may introduce different functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme activities and metabolic pathways. In medicine, it has potential as a drug candidate due to its unique chemical structure and reactivity. Industrial applications include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Wirkmechanismus
The mechanism of action of tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The phosphoryl group in the compound can participate in phosphorylation reactions, which are crucial in regulating various biological processes. The dihydroxypropoxy group may interact with enzymes and proteins, affecting their activity and function. The overall effect of the compound depends on its ability to modulate these molecular interactions and pathways .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (2-(((2,3-dihydroxypropoxy)(hydroxy)phosphoryl)oxy)ethyl)carbamate can be compared with similar compounds such as tert-butyl carbamate, tert-butyl N-(2,3-dihydroxypropyl)carbamate, and tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate. These compounds share some structural similarities but differ in their functional groups and reactivity. The presence of the phosphoryl group in this compound makes it unique and potentially more versatile in its applications .
Eigenschaften
Molekularformel |
C10H22NO8P |
|---|---|
Molekulargewicht |
315.26 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxyethyl]carbamate |
InChI |
InChI=1S/C10H22NO8P/c1-10(2,3)19-9(14)11-4-5-17-20(15,16)18-7-8(13)6-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)(H,15,16) |
InChI-Schlüssel |
RIYLUDRWXOEDLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOP(=O)(O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



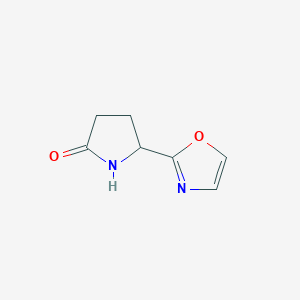


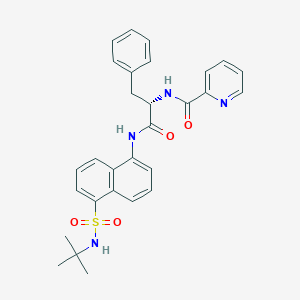

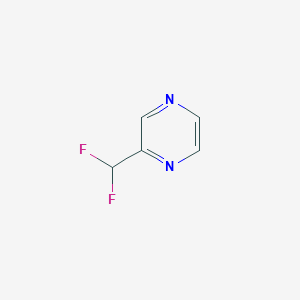
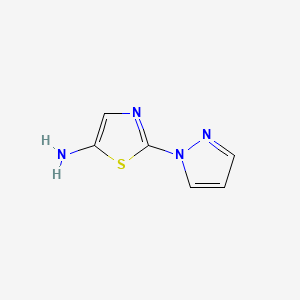
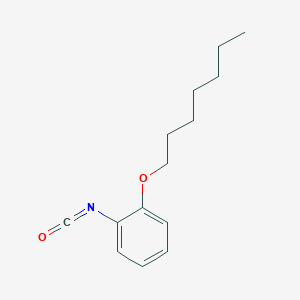
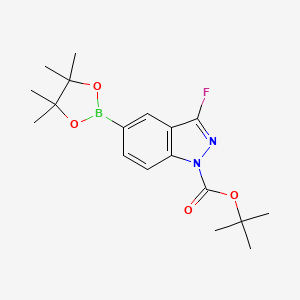
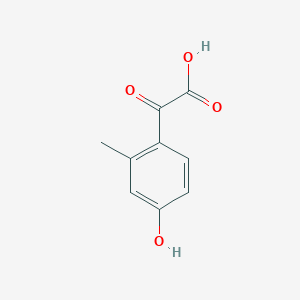
![(3aR,8aR)-6-((3-(diphenylphosphino)-[1,1'-biphenyl]-2-yl)oxy)-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B12973845.png)
